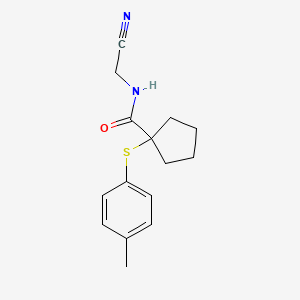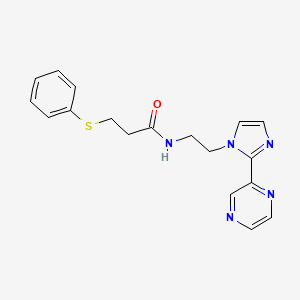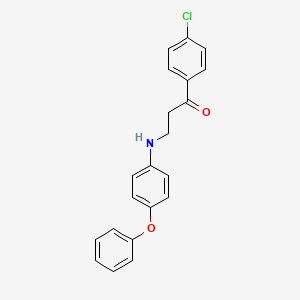![molecular formula C18H17N3O5S B2432136 N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-02-3](/img/structure/B2432136.png)
N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Activities
N-substituted saccharins, a group including compounds like N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, have been investigated for their potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. One study focused on synthesizing and evaluating a series of these compounds for their effectiveness against hepatic cancer cells. Some compounds demonstrated excellent to moderate anti-inflammatory activity and exhibited significant antioxidant activities (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).
Antifouling Properties
Another important application is in the synthesis of novel antifoulants, which are substances that prevent the accumulation of unwanted organisms on surfaces like ship hulls. For instance, novel antifoulant derivatives of benzisothiazolone, closely related to the chemical structure of interest, were synthesized and characterized for their potential use as antifouling agents (Xu, Lin, Yuan, & He, 2006).
Neuroprotective Potential
N-acylaminophenothiazines, compounds structurally related to this compound, have been researched for their neuroprotective capabilities. These compounds demonstrated selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals, showing promise in the treatment of Alzheimer's disease (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martin-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011).
Antibacterial and Antifungal Applications
The synthesis of benzisothiazolone derivatives, including structures similar to the compound , has been explored for their antibacterial activity. These compounds were tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, showing notable antibacterial effectiveness (Feng-ling, 2008).
Development of Anti-inflammatory Agents
Another area of application is in the development of anti-inflammatory agents. A study synthesized various derivatives of benzo[d]oxazol-2(3H)-ones, which are structurally related to this compound. These derivatives were evaluated for their inhibition against Mycobacterium tuberculosis and showed significant in vitro activity against drug-sensitive and resistant strains (Pedgaonkar, Sridevi, Jeankumar, Saxena, Devi, Renuka, Yogeeswari, & Sriram, 2014).
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12(22)19-13-5-4-6-14(11-13)20-17(23)9-10-21-18(24)15-7-2-3-8-16(15)27(21,25)26/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUNYRRVMXXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Methylpyrimidin-4-yl)phenyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2432053.png)
![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)
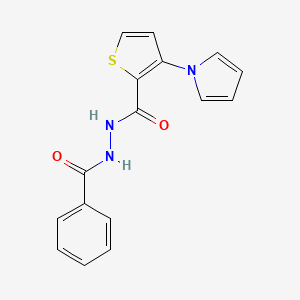
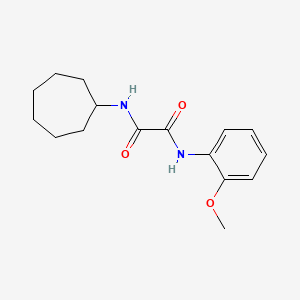

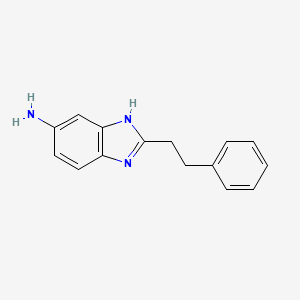
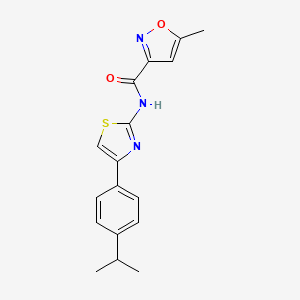

![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)

